molecular formula C25H21N3O B4976319 (Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide

(Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide

Cat. No.: B4976319
M. Wt: 379.5 g/mol
InChI Key: QZDHENCRGDQQPQ-MSUUIHNZSA-N
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Description

(Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide typically involves the condensation of aldehyde pyrazole with activated methylenes in an aqueous medium. The reaction conditions often include the use of water as a solvent and mild heating to facilitate the condensation reaction . The structures of the synthesized compounds are confirmed through spectral data analysis, such as 1H NMR and 13C NMR spectra .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide is unique due to its specific structural features, such as the benzyl group and the (Z)-configuration of the double bond. These features contribute to its distinct chemical and biological properties, setting it apart from other pyrazole derivatives.

Properties

IUPAC Name

(Z)-N-benzyl-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c29-24(26-18-20-10-4-1-5-11-20)17-16-22-19-28(23-14-8-3-9-15-23)27-25(22)21-12-6-2-7-13-21/h1-17,19H,18H2,(H,26,29)/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDHENCRGDQQPQ-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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